molecular formula C14H10ClFN2O2 B5867657 N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide

N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide

Cat. No. B5867657
M. Wt: 292.69 g/mol
InChI Key: BNUZZYCUNSGQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzoyl)-2-fluorobenzohydrazide, also known as CFH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFH is a hydrazide derivative that is synthesized by reacting 2-fluorobenzoic acid with thionyl chloride, followed by reaction with hydrazine hydrate and 3-chlorobenzoyl chloride.

Mechanism of Action

The mechanism of action of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide is also soluble in common organic solvents, making it easy to handle in the lab. However, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in certain experiments. In addition, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has low water solubility, which may limit its use in aqueous systems.

Future Directions

There are several future directions for the study of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide. One potential area of research is the development of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide-based fluorescent probes for the detection of metal ions. Another area of research is the study of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Further studies are also needed to fully understand the mechanism of action of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide and its potential applications in various fields.

Synthesis Methods

The synthesis of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide involves several steps. First, 2-fluorobenzoic acid is reacted with thionyl chloride to form 2-fluorobenzoyl chloride. Next, hydrazine hydrate is added to the reaction mixture to form the corresponding hydrazide. Finally, 3-chlorobenzoyl chloride is added to the reaction mixture to yield N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide. The reaction scheme is shown below:

Scientific Research Applications

N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to exhibit strong antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZZYCUNSGQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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